molecular formula C17H22N2OS B6115450 2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine

2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine

Cat. No. B6115450
M. Wt: 302.4 g/mol
InChI Key: IKGQKDMVZICMOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine, also known as PTZM, is a chemical compound that has shown potential in various scientific research applications.

Mechanism of Action

2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine exerts its effects through the modulation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. 2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine has also been shown to increase the expression of antioxidant enzymes and decrease the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the protection of neurons from oxidative stress, and the inhibition of beta-amyloid plaque formation in Alzheimer's disease. Additionally, 2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine has been shown to increase the expression of antioxidant enzymes and decrease the expression of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine in lab experiments is its ability to modulate various signaling pathways, making it a versatile tool for studying different biological processes. However, one limitation of using 2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for the use of 2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine in scientific research. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. Additionally, 2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine may have potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Further studies are needed to fully understand the potential of 2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine in these and other areas of scientific research.

Synthesis Methods

2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine can be synthesized through a multi-step process involving the reaction of 2-(3-phenylpropyl)morpholine with thioacetic acid followed by the reaction with formaldehyde and hydrogen peroxide. The final step involves the reaction of the resulting intermediate with potassium hydroxide and 2-bromoethyl thiazole.

Scientific Research Applications

2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine has shown potential in various scientific research applications, including as an anticancer agent, a neuroprotective agent, and a therapeutic agent for Alzheimer's disease. Studies have shown that 2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine has the ability to induce apoptosis in cancer cells and protect neurons from oxidative stress. Additionally, 2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine has been shown to inhibit the formation of beta-amyloid plaques in Alzheimer's disease.

properties

IUPAC Name

2-(3-phenylpropyl)-4-(1,3-thiazol-2-ylmethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2OS/c1-2-5-15(6-3-1)7-4-8-16-13-19(10-11-20-16)14-17-18-9-12-21-17/h1-3,5-6,9,12,16H,4,7-8,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGQKDMVZICMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=NC=CS2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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